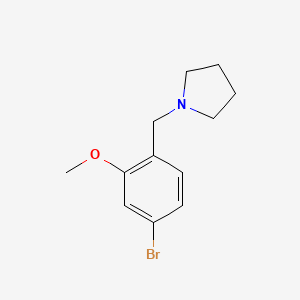

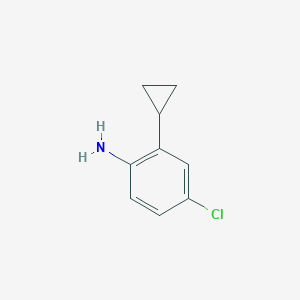

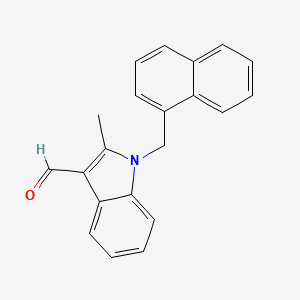

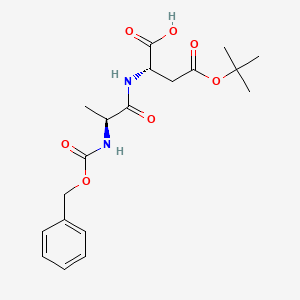

![molecular formula C7H6N4O3 B3130121 Methyl 7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyriMidine-5-carboxylate CAS No. 34102-77-7](/img/structure/B3130121.png)

Methyl 7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyriMidine-5-carboxylate

説明

Synthesis Analysis

Triazid can be synthesized using electrochemical methods and ESR spectroscopy. In aqueous acidic media, it undergoes irreversible reduction on a glassy carbon electrode, forming 5-methyl-6-amino-7-oxo-1,2,4-triazolo[1,5-a]pyrimidine. In dimethylformamide (DMF), the reduction occurs in two stages, controlled by second-order kinetics. The first stage involves self-protonation of intermediate products, while the second stage corresponds to the formation of a dianion radical. The presence of ion pairs affects the reversibility of the second peak in the transformation .

Molecular Structure Analysis

The molecular structure of Triazid consists of a 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide moiety. The compound exists as a monohydrate. The exact arrangement of atoms and bonds can be visualized using X-ray crystallography or computational methods .

Chemical Reactions Analysis

Triazid undergoes electroreduction in both aqueous and aprotic media. In aqueous acidic conditions, it is reduced irreversibly, forming 5-methyl-6-amino-7-oxo-1,2,4-triazolo[1,5-a]pyrimidine. In DMF, the reduction occurs in two stages, with the second stage corresponding to the formation of a dianion radical. The presence of ion pairs affects the reversibility of the second peak in the transformation .

科学的研究の応用

Synthesis and Structural Characterization

Methyl 7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate, and its derivatives, have been extensively studied for their synthesis and structural characteristics. Haj et al. (2000) synthesized derivatives of this compound and examined their crystal structures via X-ray diffraction, highlighting the possibilities for metal ion binding based on molecular orbital results (Haj et al., 2000). Additionally, Dobado et al. (2000) performed ab initio calculations on various forms of the compound, providing insights into its electronic properties and coordination mode preferences (Dobado et al., 2000).

Potential Biological Activity

The compound's derivatives have shown promise in biological activities. For instance, Massari et al. (2017) developed procedures for synthesizing derivatives that may be useful for preparing biologically active compounds, with one compound showing potential as an influenza virus RNA polymerase inhibitor (Massari et al., 2017). Titova et al. (2019) synthesized structural analogs of the compound, evaluating them for tuberculostatic activity and analyzing structure-activity relations (Titova et al., 2019).

Chemical Transformations and Applications

The compound undergoes various chemical transformations, which are crucial for synthesizing different derivatives. For example, Pryadeina et al. (2008) studied its cyclisation and isomerisation, which depend on solvent type and the length of substituents (Pryadeina et al., 2008). Also, reactions with α,β-unsaturated carbonyl compounds were explored by Lipson et al. (2003), leading to the formation of various alkylated heterocycles (Lipson et al., 2003).

Antioxidant Properties

Bayazeed and Alnoman (2020) synthesized polyheterocyclic ring systems incorporating the triazolo[1,5-a]pyrimidine skeleton, identifying compounds with significant antioxidant activity (Bayazeed & Alnoman, 2020).

作用機序

特性

IUPAC Name |

methyl 7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O3/c1-14-6(13)4-2-5(12)11-7(10-4)8-3-9-11/h2-3H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSLIXNZOAQABZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)N2C(=N1)N=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

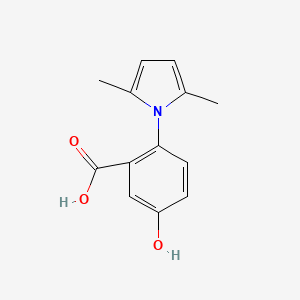

![2-[4-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3130116.png)